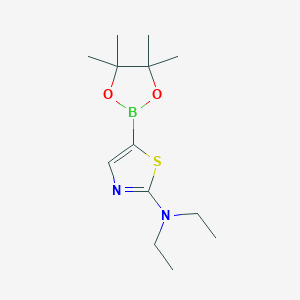

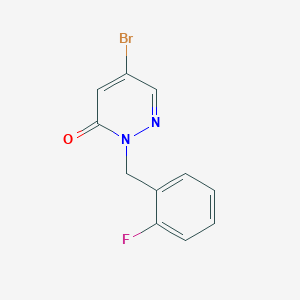

7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have a unique mechanism of action that targets metal ions, particularly copper and zinc, which are known to play a role in the pathogenesis of neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Cognitive Impairment Treatment

The compound shows promise as a drug candidate for treating cognitive impairment associated with neurological disorders. Its selective agonism of the α7 neuronal nicotinic acetylcholine receptor and marked selectivity for the central nervous system over the peripheral nervous system makes it a promising candidate. It has demonstrated positive effects in animal models and encouraging results in phase II clinical trials for schizophrenia (Mazurov et al., 2012).

Novel Synthetic Routes and Applications

The compound has been synthesized via innovative methods, such as the Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This method enhances overall yield and decreases reaction time, indicating potential for efficient large-scale synthesis (Morales-Salazar et al., 2022).

Kinase Inhibition for Cancer Treatment

As a kinase inhibitor, it shows potential in cancer treatment. Specifically, analogues of this compound have demonstrated efficacy in tumor models and have been advanced into clinical trials for their role in inhibiting the Met kinase superfamily (Schroeder et al., 2009).

Role as a PARP-1 Inhibitor

Benzofuran-7-carboxamide, a structural analogue, has been identified as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This suggests potential use in cancer therapy, given PARP-1's role in DNA repair mechanisms (Lee et al., 2012).

Diagnostic Imaging Applications

The compound, as a PIM1 kinase inhibitor, was synthesized for use in positron emission tomography (PET) imaging, aiding in the imaging of specific enzymes involved in cancer and other diseases (Gao et al., 2013).

VEGFR-2 Inhibition in Cancer Therapy

Similar compounds have been used as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in cancer therapy, especially in lung and colon carcinoma (Borzilleri et al., 2006).

Propiedades

IUPAC Name |

7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-25-18-7-4-5-16-11-19(26-20(16)18)21(24)23(12-15-8-10-27-14-15)13-17-6-2-3-9-22-17/h2-11,14H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSCVNLPINQWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)

![3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile](/img/structure/B2453959.png)

![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/no-structure.png)

![3-chloro-6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2453963.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2453965.png)

![[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2453972.png)

![[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B2453974.png)